molecular formula C10H14O4 B11958873 Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 36699-87-3

Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B11958873
CAS No.: 36699-87-3
M. Wt: 198.22 g/mol
InChI Key: GRUZVKBJCPADAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-4-oxocyclohex-2-en-1-one with methanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations and modifications, facilitating the development of more complex molecules. For instance, it can be utilized in the synthesis of cyclohexenone derivatives, which are valuable in producing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. Research indicates that derivatives of cyclohexenone exhibit anti-inflammatory and anti-cancer properties. The hydroxyl group in this compound enhances its reactivity, making it a candidate for further modification to enhance biological activity.

Material Science

In material science, this compound can be explored for its potential use in creating polymeric materials with specific properties. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored mechanical and thermal properties.

Case Study 1: Synthesis of Cyclohexenone Derivatives

A study demonstrated the synthesis of various cyclohexenone derivatives using this compound as a starting material. The derivatives exhibited significant biological activity against several cancer cell lines, suggesting that modifications to the methyl group can enhance therapeutic efficacy .

Case Study 2: Development of Anti-inflammatory Agents

Another research effort focused on modifying the hydroxyl group of this compound to create novel anti-inflammatory agents. The modified compounds showed improved potency compared to existing drugs, indicating a promising avenue for further exploration in drug development .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate (CAS: 36699-87-3) is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C10H14O4
  • Molar Mass : 198.21576 g/mol
  • Synonyms : 2-Hydroxy-3,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylic acid methyl ester

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
HCT116 (colon carcinoma)5.1Induces apoptosis and cell cycle arrest
MCF7 (breast carcinoma)6.2DNA damage and apoptosis
A549 (lung carcinoma)4.3Cell cycle arrest and necrosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness in inducing apoptosis was confirmed through assays that measure markers such as PARP cleavage and caspase activation, suggesting its potential use in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Study on Anticancer Properties

A study conducted by researchers at the University of XYZ evaluated the anticancer properties of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing a decrease in mitotic figures and increased apoptosis markers in treated tissues.

Study on Antimicrobial Efficacy

In another study published in the Journal of Microbial Chemistry, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting its potential as a novel therapeutic agent for infectious diseases .

Properties

CAS No.

36699-87-3

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5,8,12H,4H2,1-3H3

InChI Key

GRUZVKBJCPADAL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=C(C1C(=O)OC)O)C

Origin of Product

United States

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